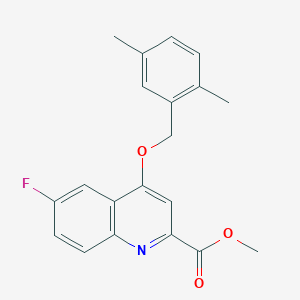

Methyl 4-((2,5-dimethylbenzyl)oxy)-6-fluoroquinoline-2-carboxylate

Description

Methyl 4-((2,5-dimethylbenzyl)oxy)-6-fluoroquinoline-2-carboxylate is a fluoroquinoline derivative characterized by a quinoline core substituted with a 2,5-dimethylbenzyl ether group at position 4, a fluorine atom at position 6, and a methyl ester at position 2. However, detailed pharmacological or crystallographic data remain scarce.

Properties

IUPAC Name |

methyl 4-[(2,5-dimethylphenyl)methoxy]-6-fluoroquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO3/c1-12-4-5-13(2)14(8-12)11-25-19-10-18(20(23)24-3)22-17-7-6-15(21)9-16(17)19/h4-10H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZKLAGRZHLMDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2,5-dimethylbenzyl)oxy)-6-fluoroquinoline-2-carboxylate typically involves a multi-step process. One common method includes the reaction of 2,5-dimethylphenylmethanol with 4-chloro-6-fluoroquinoline-2-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2,5-dimethylbenzyl)oxy)-6-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the ester group.

Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of Methyl 4-((2,5-dimethylbenzyl)oxy)-6-fluoroquinoline-2-carboxylate typically involves multi-step organic reactions that allow for the introduction of functional groups necessary for its biological activity. The compound's structure features a quinoline core modified with a methyl ester and a fluorine atom, which are crucial for its pharmacological properties.

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that derivatives of quinoline compounds exhibit notable antimicrobial properties. This compound has been evaluated against various bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Fungal strains : Candida albicans

In vitro studies have shown that this compound exhibits significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics. For instance, some derivatives have demonstrated MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating their potential as future antituberculosis agents .

2. Mechanism of Action

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication. This action disrupts the normal function of bacterial DNA, leading to cell death .

Case Studies

Case Study 1: Antimicrobial Screening

A study published in RSC Advances involved synthesizing several quinoline derivatives and testing them against common pathogens. The results indicated that compounds similar to this compound showed enhanced activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like fluorine significantly improved their efficacy .

Case Study 2: Structure-Activity Relationship

Another study focused on the structure-activity relationship (SAR) of fluoroquinolines. It was found that modifications at specific positions on the quinoline ring could enhance antimicrobial activity. For example, introducing bulky groups at the 4-position improved binding affinity to target enzymes .

Comparative Data Table

| Compound Name | MIC (µg/mL) | Target Organism | Activity Type |

|---|---|---|---|

| This compound | 6.25 | Mycobacterium smegmatis | Antibacterial |

| Methyl 6-fluoroquinoline-3-carboxylic acid derivatives | 12.5 | Escherichia coli | Antibacterial |

| Trifluoromethyl quinolines | 25 | Staphylococcus aureus | Antibacterial |

Mechanism of Action

The mechanism of action of Methyl 4-((2,5-dimethylbenzyl)oxy)-6-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool in both research and therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinoline Family

Methyl 6-Methoxy-2-Arylquinoline-4-carboxylate (6a)

- Structure : Features a methoxy group at position 6, an aryl group at position 2, and a methyl ester at position 4 .

- Synthesis: Prepared via refluxing 6-methoxy-2-arylquinoline-4-carboxylic acid with potassium carbonate and methyl iodide in acetone for 5 hours .

- Key Differences :

- The target compound has a fluorine atom at position 6 (vs. methoxy in 6a), which may enhance metabolic stability and binding affinity.

- Substituent positions differ: ester at position 2 (target) vs. position 4 (6a), altering steric and electronic profiles.

- No analogous data exist for the target compound.

Methyl 3-[[4-(4-Bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l)

- Structure : A triazine-based compound with methoxy and bromo substituents .

- Key Differences: The quinoline core in the target compound is replaced by a triazine ring in 5l, significantly altering π-π stacking and hydrogen-bonding capabilities. Both compounds share ester groups, but 5l’s bromo and formyl substituents enhance reactivity in cross-coupling reactions .

Substituent-Driven Property Analysis

Key Observations :

- Fluorine vs. Methoxy : The fluorine atom in the target compound may reduce metabolic degradation compared to 6a’s methoxy group, a common strategy in drug design.

- Ester Position : Position 2 esters (target) vs. position 4 (6a) influence molecular dipole moments and intermolecular interactions.

Crystallographic and Hydrogen-Bonding Comparisons

Spiro[indoline-3,3'-pyrrolizin]-2-one Derivatives

- A structurally distinct spiro compound (C₂₉H₃₀N₂O₃·CHCl₃) exhibits intramolecular C–H···O hydrogen bonds forming S(6) and S(9) motifs, stabilizing its conformation .

- The target compound’s dimethylbenzyloxy group may similarly engage in C–H···π or van der Waals interactions, though crystallographic data are lacking.

Software Tools for Structural Analysis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-((2,5-dimethylbenzyl)oxy)-6-fluoroquinoline-2-carboxylate, and how can reaction efficiency be validated?

- Methodological Answer : A common approach involves esterification and nucleophilic substitution. For example, the quinoline core can be functionalized via a Friedländer synthesis, followed by O-alkylation using 2,5-dimethylbenzyl bromide under basic conditions (e.g., K₂CO₃ in acetone). Reaction progress is monitored by TLC, and intermediates are purified via column chromatography. Yield optimization may require temperature control (e.g., reflux in acetone) and stoichiometric adjustments of methyl iodide for esterification . Post-synthesis validation includes ¹H/¹³C NMR for regiochemical confirmation and mass spectrometry for molecular weight verification .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. Software suites like SHELXL (for refinement) and Mercury (for visualization) enable analysis of bond angles, torsion angles, and packing interactions . Purity is assessed via HPLC (≥95% purity threshold) and differential scanning calorimetry (DSC) to detect polymorphic impurities. For crystalline samples, R-factor values below 0.05 in SHELXL refinements indicate high data reliability .

Advanced Research Questions

Q. How do the fluoro and 2,5-dimethylbenzyloxy substituents influence the compound’s electronic properties and supramolecular interactions?

- Methodological Answer : The electron-withdrawing fluoro group at position 6 enhances quinoline’s π-acidic character, which can be quantified via DFT calculations (e.g., HOMO-LUMO gaps using Gaussian). The 2,5-dimethylbenzyloxy group introduces steric bulk, affecting crystal packing. Hydrogen-bonding patterns are analyzed using graph set theory (e.g., Etter’s rules) in Mercury . IR spectroscopy (C-F stretch ~1100 cm⁻¹) and XPS (fluorine binding energy) provide experimental validation of electronic effects .

Q. What strategies resolve contradictions in crystallographic data, such as anomalous displacement parameters or twinning?

- Methodological Answer : Anisotropic displacement ellipsoids in SHELXL refinements may indicate disorder; partial occupancy modeling or split-site refinement can address this. For twinned crystals (common in sterically hindered derivatives), the HKLF 5 format in SHELXL enables twin-law corrections. Validation tools like ADDSYM in PLATON detect missed symmetry elements, reducing R-factor discrepancies . Cross-validation with powder XRD data ensures phase homogeneity .

Q. How can structure-activity relationships (SARs) be systematically explored for this compound in biological studies?

- Methodological Answer : Replace the 2,5-dimethylbenzyloxy group with electronically diverse substituents (e.g., electron-deficient aryl or heteroaryl groups) and assess bioactivity changes. For fluorinated analogs, compare IC₅₀ values in assays (e.g., enzyme inhibition) to correlate electronic effects. Molecular docking (AutoDock Vina) paired with MD simulations (GROMACS) identifies key binding interactions, such as halogen bonding with fluorine .

Q. What analytical methods quantify degradation products under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) followed by LC-MS/MS detect hydrolysis of the ester moiety (major degradation pathway). Forced degradation under acidic/alkaline conditions identifies labile sites. Kinetic modeling (Arrhenius equation) predicts shelf life, while solid-state NMR monitors amorphous-crystalline phase transitions affecting stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.